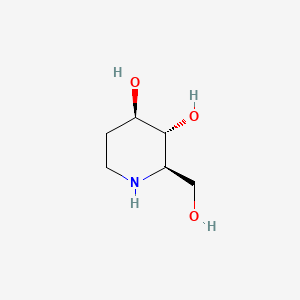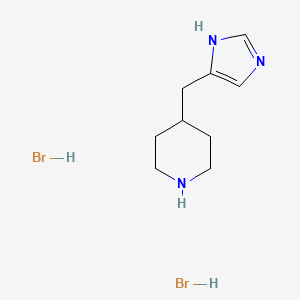
Fagomine
描述
科学研究应用
作用机制
生化分析
Biochemical Properties
Fagomine interacts with various biomolecules, playing a significant role in biochemical reactions. It is a part of vital functional substances in buckwheat, including flavonoids, phytosterols, fagopyrins, fagopyritols, phenolic compounds, resistant starch, dietary fibre, lignans, vitamins, minerals, and antioxidants . These compounds make it a highly active biological pseudocereal .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, when ingested together with sucrose or starch, this compound lowers blood glucose in a dose-dependent manner without stimulating insulin secretion . It also influences cell function by modulating bacterial adhesion .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It presents the molecular configuration of d-glucose and d-mannose on carbons 3, 4, and 5 . This unique configuration allows it to interact with biomolecules, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, this compound has been shown to reduce the area under the curve (0–120 min) by 20% and shift the time to maximum blood glucose concentration (Tmax) by 15 min at doses of 1–2 mg/kg body weight when administered together with 1 g sucrose/kg body weight .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, animals supplemented with this compound gained less weight than controls and rats given only ω-3 PUFAs . This suggests that this compound may have a dose-dependent effect on weight gain in these models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to target carbohydrate metabolism and regulate alpha-glucosidase activity to produce a potent anti-diabetic effect .
准备方法
合成路线和反应条件: 法戈明可以通过多种方法合成。一种常见的方法涉及使用糖醛中间体。例如,糖醛和半乳醛可以转化为 2-脱氧糖醛内酰胺,这是合成法戈明的重要结构单元 . 利用三乙基硼氢化锂(超级氢化物®)还原 2-脱氧糖醛内酰胺-N-Boc 羰基已被用于生成内酰胺醇,而还原后脱水是另一种功能化亚胺糖底物中 C1-C2 键的策略 .
另一种方法涉及在多酶反应级联中使用果糖-6-磷酸醛缩酶(FSA)。这种方法使用由氯过氧化物酶和 FSA 组成的双酶系统,从 N-Cbz-3-氨基丙醇合成法戈明前体 . 反应条件包括使用固定在磁性纳米粒子簇和功能化琼脂糖载体上的固定化酶,以提高反应的稳定性和产率 .
工业生产方法: 法戈明的工业生产涉及从荞麦和桑叶等天然来源中提取。 提取过程通常包括阳离子交换高效液相色谱 (HPLC),使用电喷雾电离和简单的四极杆分析仪进行质谱检测和定量 . 这种方法可以将法戈明与其非对映异构体和其他杂质分离,确保获得适合工业应用的高纯度产品 .
化学反应分析
反应类型: 法戈明经历各种化学反应,包括氧化、还原和取代。一个值得注意的反应是用三乙基硼氢化锂还原 2-脱氧糖醛内酰胺-N-Boc 羰基以生成内酰胺醇 . 另一个重要的反应是醛缩酶催化的法戈明前体从 N-Cbz-3-氨基丙醇的形成 .
常见试剂和条件: 合成法戈明中常用的试剂包括三乙基硼氢化锂、氯过氧化物酶和果糖-6-磷酸醛缩酶 . 反应条件通常涉及使用固定在各种载体上的固定化酶来提高反应的稳定性和产率 .
相似化合物的比较
属性
IUPAC Name |
(2R,3R,4R)-2-(hydroxymethyl)piperidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNNBIPIQWYLDM-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C(C1O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]([C@@H]1O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201243 | |
| Record name | Fagomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fagomine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033453 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53185-12-9 | |
| Record name | Fagomine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53185-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fagomine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053185129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fagomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Fagomine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M10C1P4SM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fagomine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033453 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 - 188 °C | |
| Record name | Fagomine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033453 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















